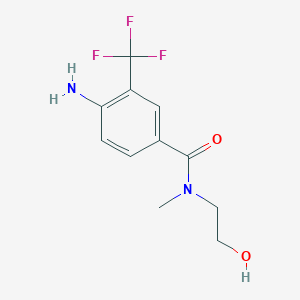
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide is a chemical compound with a complex structure that includes an amino group, a hydroxyethyl group, a methyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Protection of the Amino Group: The amino group on the benzene ring is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Hydroxyethylation: The hydroxyethyl group is introduced by reacting the intermediate with ethylene oxide or a similar reagent.
Deprotection and Methylation: The protecting group is removed, and the amino group is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative reagents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting various biochemical pathways by interacting with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-hydroxyethyl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide:
4-amino-N-methyl-3-(trifluoromethyl)benzamide: Lacks the hydroxyethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (amino, hydroxyethyl, and trifluoromethyl) on the benzamide core. This combination of groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H13F3N2O2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(4-5-17)10(18)7-2-3-9(15)8(6-7)11(12,13)14/h2-3,6,17H,4-5,15H2,1H3 |
InChI Key |
OZZZMWSVGFXNTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















